Neurological disorders: ABBF, a related α7 nicotinic acetylcholine receptor agonist, has shown potential for improving working and recognition memory in rodent models. [] This suggests that N-Allyl-7-methoxy-1-benzofuran-2-carboxamide, with appropriate structural modifications, could be investigated for similar applications in treating cognitive impairments associated with Alzheimer's disease or schizophrenia.
Pain and inflammation: Benzofuran-2-carboxamides, including those with triazole rings, have demonstrated analgesic and anti-inflammatory properties in preclinical studies. [, ] These findings suggest that N-Allyl-7-methoxy-1-benzofuran-2-carboxamide, possibly with structural modifications to enhance potency and selectivity, could be further explored for potential therapeutic benefits in inflammatory conditions.
Cancer: Various benzofuran-2-carboxamide derivatives have exhibited antiproliferative activity against different cancer cell lines, including breast cancer. [, ] This highlights the potential of N-Allyl-7-methoxy-1-benzofuran-2-carboxamide as a scaffold for developing novel anticancer agents. Further research, including structural optimization and in vivo studies, would be needed to assess its efficacy and safety.
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: